Product packaging for Orlistat (m13)(Cat. No.:CAS No. 186423-40-5)

Orlistat (m13)

Cat. No.: B610535
CAS No.: 186423-40-5
M. Wt: 272.34
InChI Key: NCLNUVSGJFDTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Orlistat (B1677487) Discovery and Derivation

The journey of orlistat from a natural microbial product to a synthesized pharmaceutical agent is a notable example of natural product chemistry and drug development.

The origin of orlistat lies in the discovery of a natural product called lipstatin (B1674855). wikipedia.org In the early 1980s, researchers isolated lipstatin from the fermentation broth of the actinobacterium Streptomyces toxytricini. wikipedia.orgwikipedia.orgnih.gov This discovery was the result of screening programs aimed at identifying natural inhibitors of pancreatic lipase (B570770). researchgate.netnih.gov Streptomyces toxytricini was identified as a producer of this potent lipase inhibitor, which contains a unique β-lactone structure that is key to its inhibitory activity. researchgate.netbioinfopublication.org The isolation process involved extracting the compound from the fermentation culture. nih.govscispace.com Further research has even identified other species, such as Streptomyces virginiae, that can produce lipstatin. srce.hr

Lipstatin itself was a promising lipase inhibitor, but for development as a pharmaceutical, a more stable derivative was sought. wikipedia.org Orlistat, also known as tetrahydrolipstatin, is the saturated derivative of lipstatin. wikipedia.orgwikipedia.org It is produced through the catalytic hydrogenation of lipstatin. mdpi.comwikipedia.orggoogle.com This chemical process saturates the two double bonds present in the side chain of the lipstatin molecule, resulting in the more stable and simpler structure of orlistat. wikipedia.orgchimia.ch This transformation was a critical step that made the compound more suitable for pharmaceutical development. wikipedia.org The process involves converting lipstatin to orlistat via catalytic hydrogenation, followed by purification steps. wipo.intwipo.intgoogle.com

Early research quickly established lipstatin and its derivative, orlistat, as potent and irreversible inhibitors of pancreatic lipase. nih.govwikipedia.org The key to their mechanism is the β-lactone ring, which covalently binds to the active serine site of gastric and pancreatic lipases. nih.govbioinfopublication.org This action inactivates the enzymes, preventing them from breaking down dietary triglycerides. nih.gov Orlistat was found to be highly selective for these lipases, with little to no effect on other digestive enzymes like amylase and trypsin. nih.gov Initial clinical studies confirmed that lipase inhibition by orlistat led to a significant decrease in the absorption of dietary fat. nih.gov The inhibitory concentration (IC50) of lipstatin for pancreatic lipase was determined to be approximately 0.14 µM. researchgate.net

Chemical Hydrogenation and Structural Transformation to Orlistat

Role of Lipases in Lipid Metabolism: An Enzymatic Perspective

Lipases are central to the digestion and metabolism of fats, making them a key target for influencing lipid absorption.

The digestion of dietary fats, which are primarily triglycerides, begins in the stomach and is completed in the small intestine. units.itavma.org Gastric lipase, secreted by cells in the stomach, initiates the process by hydrolyzing triglycerides into diglycerides and free fatty acids. wikipedia.orgbyjus.comwikidoc.org This acidic lipase accounts for about 10-30% of total lipid hydrolysis in adults. units.itwikipedia.org

The majority of fat digestion occurs in the duodenum, mediated by pancreatic lipase. byjus.comproteopedia.org Pancreatic lipase, which is secreted by the pancreas, breaks down triglycerides at the sn-1 and sn-3 positions, yielding free fatty acids and 2-monoglycerides. avma.orgebi.ac.ukresearchgate.net For optimal activity, pancreatic lipase requires a coenzyme called colipase and bile salts, which emulsify the large fat globules into smaller micelles, increasing the surface area for the enzyme to act upon. byjus.comproteopedia.org

Key Digestive Lipases and Their Functions
EnzymeSourceOptimal pHPrimary FunctionContribution to Fat Digestion
Gastric LipaseGastric chief cells wikipedia.org3–6 wikipedia.orgInitiates triglyceride hydrolysis into diglycerides and fatty acids. wikipedia.org10-30% in adults. units.it
Pancreatic LipasePancreas byjus.comAlkaline wikipedia.orgMajor enzyme for hydrolyzing triglycerides into monoglycerides (B3428702) and fatty acids. byjus.comApproximately 75% of dietary triglycerides. avma.org

The inhibition of lipases serves as a crucial tool in biochemical and medical research. sochob.cl By blocking lipase activity, researchers can study the intricate pathways of lipid metabolism and the consequences of fat malabsorption. sochob.clnih.gov Lipase inhibitors, like orlistat, have been instrumental in understanding the role of dietary fat in various physiological and pathological processes. sochob.cl

The use of these inhibitors has facilitated research into metabolic conditions beyond obesity, including their effects on gut microbiota and the production of fatty acid metabolites. researchgate.net Furthermore, the specific and potent action of inhibitors like orlistat allows for the detailed investigation of enzyme kinetics and the structure-function relationships of lipases. sciopen.com The development of lipase inhibitors has also spurred research into identifying new inhibitors from natural sources, such as plants, which may offer different mechanisms of action or fewer side effects. sciopen.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O5 B610535 Orlistat (m13) CAS No. 186423-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186423-40-5

Molecular Formula

C14H24O5

Molecular Weight

272.34

IUPAC Name

2-Furanbutanoic acid, alpha-hexyltetrahydro-beta-hydroxy-5-oxo-

InChI

InChI=1S/C14H24O5/c1-2-3-4-5-6-11(14(17)18)12(15)9-10-7-8-13(16)19-10/h10-12,15H,2-9H2,1H3,(H,17,18)

InChI Key

NCLNUVSGJFDTNY-UHFFFAOYSA-N

SMILES

O=C(O)C(CCCCCC)C(O)CC(CC1)OC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO-61-0593;  RO 610593;  RO 61-0593.

Origin of Product

United States

Molecular Mechanism of Action of Orlistat

Primary Enzymatic Targets and Selectivity

Orlistat's action is highly targeted towards gastric and pancreatic lipases, the primary enzymes involved in breaking down dietary triglycerides.

Gastric Lipase (B570770) (GL)

Orlistat (B1677487) is a powerful inhibitor of human gastric lipase. physiology.orgnih.gov Studies have demonstrated that it can achieve between 46.6% and 91.4% inhibition of this enzyme, significantly reducing the breakdown of fats in the stomach. physiology.orgnih.gov The inhibition of gastric lipase by Orlistat is remarkably rapid, with a half-inhibition time of less than one minute. physiology.orgnih.gov This swift action ensures that a substantial portion of dietary triglycerides passes through the stomach without being hydrolyzed.

Pancreatic Lipase (PL)

The primary target of Orlistat is pancreatic lipase, a crucial enzyme for the digestion of triglycerides in the small intestine. mdpi.comnih.govwikipedia.orgnih.gov Orlistat is a potent, specific, and irreversible inhibitor of pancreatic lipase. nih.gov By forming a covalent bond with this enzyme, Orlistat renders it inactive, thereby preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides (B3428702). mdpi.comnih.govnih.gov This inhibition of pancreatic lipase is a key factor in reducing the absorption of dietary fats by approximately 30%. mdpi.comfda.gov The mean inhibitory concentrations (IC50) for Orlistat against pancreatic lipase are reported to be in the range of 0.1 to 0.2 μM. mdpi.com

Specificity Profile: Lack of Activity Against Other Pancreatic Hydrolases

A key feature of Orlistat is its high selectivity for lipases. It demonstrates little to no inhibitory activity against other pancreatic enzymes such as amylase, trypsin, chymotrypsin, and phospholipases. nih.govnih.govtaylorandfrancis.comscispace.com This specificity ensures that the digestion of carbohydrates and proteins remains unaffected, and it avoids broader disruptions to the gastrointestinal physiological processes. nih.gov

Covalent Inhibition Mechanism

The inhibitory action of Orlistat is based on a specific and irreversible chemical reaction with its target enzymes.

Role of the β-Lactone Moiety Reactivity

The chemical structure of Orlistat contains a reactive β-lactone ring. drugbank.com This four-membered ring is electrophilic and susceptible to nucleophilic attack. quora.com The reactivity of this β-lactone moiety is central to Orlistat's ability to form a stable, covalent bond with its target enzymes, leading to their inactivation. drugbank.com Two primary metabolites of Orlistat, M1 and M3, possess an open β-lactone ring and exhibit extremely weak lipase inhibitory activity, highlighting the importance of the intact ring for pharmacological effect. fda.gov

Nucleophilic Attack on Active Site Serine Residue

Orlistat functions by forming a covalent bond with a specific serine residue located in the active site of its target lipases. mdpi.comnih.govwikipedia.orgnih.govnih.govdrugbank.com In pancreatic lipase, this critical residue is Ser152. mdpi.com The hydroxyl group of this serine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of Orlistat's β-lactone ring. quora.com This reaction results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the lipase. researchgate.net A similar mechanism of covalent binding to a serine residue in the active site has also been identified in Orlistat's inhibition of fatty acid synthase (FAS), where it targets the thioesterase domain. wikipedia.org

Interactive Data Tables

Table 1: Enzymatic Inhibition by Orlistat

EnzymeInhibition LevelKey Findings
Gastric Lipase (GL)46.6% - 91.4%Rapid inhibition with a half-inhibition time of <1 minute. physiology.orgnih.gov
Pancreatic Lipase (PL)High (51.2% - 82.6%)IC50 values range from 0.1 to 0.2 μM. physiology.orgnih.govmdpi.com
AmylaseLittle to no activityOrlistat is highly selective for lipases. nih.govnih.gov
TrypsinLittle to no activityDoes not significantly affect protein digestion. nih.govnih.gov
ChymotrypsinLittle to no activityMaintains specificity for fat-digesting enzymes. nih.govnih.gov
PhospholipasesLittle to no activityDemonstrates a focused mechanism of action. nih.govnih.gov

Table 2: Covalent Inhibition Details

FeatureDescription
Key Structural Moiety β-lactone ring drugbank.comquora.com
Reaction Type Nucleophilic attack quora.com
Attacking Residue Serine (e.g., Ser152 in Pancreatic Lipase) mdpi.comnih.gov
Bond Formed Covalent acyl-enzyme complex researchgate.net
Result Irreversible inactivation of the enzyme nih.gov

Formation of Stable Acyl-Enzyme Intermediate

The inhibitory action of Orlistat on lipases, particularly pancreatic lipase (PL) and fatty acid synthase (FASN), is characterized by the formation of a stable acyl-enzyme intermediate. nih.gov This process begins when the serine residue within the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of Orlistat's β-lactone ring. nih.govresearchgate.net This highly reactive ring is a critical component for the inhibitor's activity. wikipedia.org

The attack is facilitated by the adjacent histidine residue, which enhances the nucleophilicity of the serine's hydroxyl group. researchgate.net This interaction leads to the opening of the strained β-lactone ring and the formation of a covalent bond between the enzyme and Orlistat. nih.govnih.govtaylorandfrancis.com The result is a stable acyl-enzyme complex, which effectively blocks the enzyme's active site. nih.govresearchgate.net Once this complex is formed, the enzyme is rendered incapable of its normal function, which is to hydrolyze triglycerides. nih.gov

In the context of FASN, Orlistat inhibits the thioesterase (TE) domain, which also contains a serine hydrolase active site. acs.orgnih.gov Similar to its action on lipases, Orlistat forms a covalent bond with the active site serine (Ser2308) of the TE domain. acs.orgnih.gov This prevents the release of newly synthesized fatty acids, thereby halting the fatty acid synthesis cycle. aacrjournals.org

Irreversible Nature of Enzyme Inactivation

Orlistat is widely described as a potent and irreversible inhibitor of gastric and pancreatic lipases. nih.govnih.gov The formation of a covalent bond between Orlistat's β-lactone ring and the active serine residue of the lipase is the primary reason for this irreversible inactivation. wikipedia.orgnih.govtaylorandfrancis.com This stable complex effectively renders the enzyme non-functional. nih.govresearchgate.net

However, the term "irreversible" warrants careful consideration. While the inhibition is potent and long-lasting, some studies suggest a degree of reversibility. For instance, at a higher pH, the Orlistat-lipase complex can slowly reactivate, indicating that Orlistat is turned over by the enzyme, albeit at a very slow rate. nih.gov The presence of lipid/water interfaces can increase this reactivation rate. nih.gov

Furthermore, some research has referred to Orlistat as a reversible covalent inhibitor, particularly in the context of certain bacterial lipases and the thioesterase domain of FASN. aacrjournals.orgresearchgate.netnih.gov In the case of FASN, a hydrolyzed form of Orlistat has been observed in the active site, demonstrating that it is not a permanently stable inhibitor. aacrjournals.org This suggests that while the initial covalent bond is strong, it can be hydrolyzed, leading to the eventual regeneration of the enzyme. acs.orgnih.gov Despite this, for the purposes of its therapeutic effect in inhibiting dietary fat absorption, the inactivation is functionally irreversible during the digestive process. google.com

Structural Basis of Enzyme-Orlistat Interaction

Active Site Architecture and Binding Pockets (e.g., Lid Region, Hydrophobic Pockets)

The interaction between Orlistat and its target enzymes is heavily influenced by the three-dimensional structure of the enzyme's active site. In pancreatic lipase, the active site is covered by a "lid" region, which is a surface loop. ajchem-a.comrsc.org In its closed state, this lid covers the catalytic center. rsc.org However, in the presence of a lipid-water interface, the lipase undergoes a conformational change, causing the lid to open and expose the hydrophobic active site, allowing the substrate—or in this case, the inhibitor—to bind. rsc.orgmdpi.com

Orlistat's lipid-like structure allows it to fit into the active site cavity when the lid is in the open conformation. mdpi.com Its hydrophobic aliphatic chains occupy the lid region and an adjacent hydrophobic pocket. mdpi.com In the thioesterase (TE) domain of fatty acid synthase (FASN), there are also specific binding pockets. These include a short-chain pocket (pocket I) and a shift pocket (pocket II). nih.gov The hexyl tail of Orlistat interacts with these pockets during its binding. nih.gov Docking studies have shown that Orlistat's shorter chain fits into the distal pocket where the acyl chain of the natural substrate binds, while its longer chain extends into another pocket. researchgate.net

Specific Amino Acid Residues Involved in Binding (e.g., Gly76, Phe77, Asp79, Phe80, His151, Ser152, Leu153, Leu213, Met217, His263 of PL; Ser2308, His2481 of FASN)

The binding of Orlistat to pancreatic lipase (PL) and fatty acid synthase (FASN) involves specific interactions with key amino acid residues in the active site.

For Pancreatic Lipase (PL): The catalytic triad, consisting of Ser152, Asp176, and His263, is central to the interaction. mdpi.commdpi.com The β-lactone ring of Orlistat forms a covalent bond with the serine residue, Ser152. mdpi.commdpi.com The lactone ring and the amino acid side chain of Orlistat also form hydrogen bonds with several residues, including Gly76, Phe77, Asp79, and His151. nih.gov Hydrophobic interactions are also crucial, with Orlistat's aliphatic chains interacting with residues such as Gly76-Phe80 and Leu213-Met217. mdpi.com Docking studies have also implicated His151, Phe215, and Arg256 in the interaction with inhibitors that bind in a similar region. mdpi.com

For Fatty Acid Synthase (FASN): In the thioesterase (TE) domain of FASN, the catalytic triad includes Ser2308 and His2481. acs.orgnih.gov Orlistat covalently binds to Ser2308. acs.orgnih.gov Molecular dynamics simulations have shown that a hydrogen bond can form between a hydroxyl group on Orlistat and the catalytic His2481. acs.orgaacrjournals.org

The following table summarizes the key amino acid residues involved in Orlistat binding:

EnzymeKey Amino Acid ResiduesType of Interaction
Pancreatic Lipase (PL)Ser152Covalent bond with β-lactone ring mdpi.commdpi.com
Pancreatic Lipase (PL)His263Part of catalytic triad mdpi.commdpi.com
Pancreatic Lipase (PL)Asp176Part of catalytic triad mdpi.commdpi.com
Pancreatic Lipase (PL)Gly76, Phe77, Asp79, His151Hydrogen bonding nih.gov
Pancreatic Lipase (PL)Gly76-Phe80, Leu213-Met217Hydrophobic interactions mdpi.com
Fatty Acid Synthase (FASN)Ser2308Covalent bond acs.orgnih.gov
Fatty Acid Synthase (FASN)His2481Hydrogen bonding acs.orgaacrjournals.org

Conformational Dynamics Upon Orlistat Binding (e.g., Induced Fit Mechanisms)

The binding of Orlistat to its target enzymes is a dynamic process that involves conformational changes in both the enzyme and the inhibitor, a phenomenon known as induced fit. mdpi.com When Orlistat binds to pancreatic lipase, it induces a conformational change in the enzyme. researchgate.net This includes the opening of the lid structure that covers the active site, which is necessary for the inhibitor to gain access. nih.gov

In the case of the thioesterase (TE) domain of FASN, the hexanoyl tail of the covalently bound Orlistat can undergo a conformational transition. acs.org This shift in the inhibitor's conformation can lead to the destabilization of a hydrogen bond between a hydroxyl group on Orlistat and the catalytic histidine residue (His2481). acs.orgaacrjournals.org This destabilization is a key step that can allow a water molecule to enter the active site and hydrolyze the covalent bond between Orlistat and the serine residue, leading to the eventual regeneration of the enzyme. acs.orgnih.gov

Influence of Co-factors (e.g., Colipase) and Ions (e.g., Structural Calcium) on PL Binding Properties

The activity and binding properties of pancreatic lipase (PL) are influenced by co-factors and ions. Colipase, a small protein co-factor, is essential for the efficient digestion of dietary fats by PL. researchgate.netcambridge.org It binds to the C-terminal domain of PL and helps to anchor the enzyme at the lipid-water interface. cambridge.org Colipase also plays a role in stabilizing the open-lid conformation of PL, which is necessary for its catalytic activity and for the binding of inhibitors like Orlistat. cambridge.org The presence of the PL-colipase heterodimer complex affects the structural stability and the interactions between the protein and the inhibitor. nih.gov

Kinetic Characterization of Orlistat Inhibition

The molecular mechanism of Orlistat's action is centered on its potent and specific inhibition of gastric and pancreatic lipases. This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. nih.govnih.gov The kinetic characterization of this inhibition reveals a complex interaction involving competitive binding followed by irreversible covalent modification of the enzyme.

Determination of Inhibition Constants (e.g., IC50, Ki values)

The potency of Orlistat as a lipase inhibitor is quantified by its inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of Orlistat required to inhibit 50% of the lipase activity under specific assay conditions. Numerous in vitro studies have determined the IC50 of Orlistat against pancreatic lipase, though the values vary depending on the experimental setup, including the substrate used and enzyme source.

For instance, one study reported an IC50 value of 3.5 ng/mL (approximately 7 nM) for Orlistat against pancreatic lipase. scirp.org Other reported IC50 values include 0.22 µg/mL, 2.73 µg/mL, and 6.8 nM. nih.govnih.govnih.gov A study using a colorimetric paper-based device calculated an IC50 of 0.0018 mg/mL (1.8 µg/mL). pensoft.net The variability in these values highlights the sensitivity of the measurement to assay conditions. Orlistat's inhibition is also time-dependent; one study noted that a concentration of 5 ng/mL achieved 50% inhibition of lipase activity after a 5-minute incubation period. nih.govresearchgate.netnih.gov

The inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, has also been determined. For example, a Ki value of 0.24 µM was reported for Orlistat's competitive inhibition of pancreatic lipase. researchgate.net

Analysis of Irreversible and Time-Dependent Inhibition Kinetics (e.g., k_inact)

Orlistat is widely characterized as a specific and irreversible inhibitor of gastric and pancreatic lipases. nih.govnih.govmyfoodresearch.com Its mechanism involves the formation of a stable, covalent bond with the catalytic site of the enzyme. nih.govwikipedia.org Specifically, the β-lactone ring of Orlistat is subject to nucleophilic attack by the active site serine residue (Ser152 in human pancreatic lipase), forming a long-lived acyl-enzyme complex. nih.govresearchgate.netmdpi.com This covalent modification renders the enzyme inactive, preventing it from hydrolyzing its natural substrate, triglycerides. nih.gov

The inhibition by Orlistat is time-dependent, meaning the degree of inhibition increases with the duration of incubation between the enzyme and the inhibitor. nih.govresearchgate.net This is a characteristic feature of covalent inhibitors. Consequently, a simple IC50 value may not fully describe the inhibitor's potency. A more accurate kinetic parameter for such inhibitors is the second-order rate constant (k_inact/Ki), which reflects the efficiency of the covalent modification. researchgate.net

Studies have shown different rates of inhibition for different lipases. The inhibition of human gastric lipase by Orlistat is extremely rapid, with a half-inhibition time of less than one minute. physiology.org In contrast, the inhibition of human pancreatic lipase is slower, with a half-inhibition time of approximately 5 to 6 minutes. physiology.org While the inhibition is generally considered irreversible, one study investigating dog gastric lipase (DGL) noted that the inhibition is slowly reversible. nih.govscience.gov This property allowed researchers to observe the slow hydrolysis of the covalent DGL-Orlistat complex, enabling the simultaneous study of lipase adsorption and substrate hydrolysis. nih.gov

Characterization of Competitive Inhibition Modality

The inhibition modality of Orlistat is described as competitive. scirp.orgnih.govresearchgate.net This classification arises because Orlistat binds to the active site of the lipase, directly competing with the triglyceride substrate. mdpi.comprojectboard.world Molecular docking studies have visualized Orlistat fitting into the enzyme's active site cavity when the "lid" domain is in its open conformation. mdpi.com

In this competitive phase, Orlistat's hydrophobic aliphatic chains occupy the same hydrophobic pocket as the substrate. mdpi.com Following this initial binding, the irreversible covalent reaction with the active site serine occurs. Therefore, Orlistat acts as a competitive inhibitor that, upon binding, proceeds to irreversibly inactivate the enzyme. This two-step process—initial competitive binding followed by covalent inactivation—is a hallmark of its mechanism. While some natural compounds exhibit reversible competitive inhibition, Orlistat's covalent modification distinguishes it as a potent and long-acting inhibitor. scirp.orgresearchgate.net

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Orlistat and Its Analogs

Synthetic Routes for Orlistat (B1677487)

The production of Orlistat can be achieved through both semi-synthetic and fully synthetic pathways. The semi-synthetic route, involving the modification of a natural product, is a common method for large-scale production, while total synthesis offers versatility for creating analogs.

The total synthesis of Orlistat has been approached through various strategies, showcasing advancements in asymmetric synthesis. The core challenge lies in the stereoselective construction of the four chiral centers in the molecule.

One notable enantioselective synthesis suitable for large-scale production begins with the asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce the enantiomerically pure intermediate, methyl (R)-3-hydroxy-tetradecanoate. chimia.ch A subsequent multi-step process, which includes the diastereoselective reduction of an enantiomerically pure dihydropyrone intermediate using Raney Nickel, establishes the correct stereochemistry for the final product. chimia.chacs.org

Another versatile approach employs a tandem Mukaiyama aldol–lactonization (TMAL) process. acs.orgresearchgate.net This method is highly diastereoselective and allows for the efficient synthesis of the β-lactone core. The strategy can be adapted to introduce various side chains, demonstrating its utility in creating Orlistat analogs. For instance, a formal synthesis of Orlistat was achieved starting from an aldehyde which, through the TMAL process and subsequent olefin cross-metathesis and hydrogenation, yielded a key hydroxy-β-lactone intermediate. acs.org

Other reported strategies include syntheses starting from chiral templates like L-malic acid or employing asymmetric allylboronation of lauraldehyde to establish key stereocenters. researchgate.net These diverse routes underscore the significant interest in developing efficient and stereocontrolled methods for constructing this complex molecule.

The most common and industrially practical route to Orlistat is the semi-synthesis from Lipstatin (B1674855). wikipedia.org Lipstatin is first isolated from the fermentation broth of Streptomyces toxytricini. mdpi.comgoogle.com The structure of Lipstatin is very similar to Orlistat, with the primary difference being the presence of two double bonds in one of its long alkyl side chains. wikipedia.org

Orlistat is produced by the catalytic hydrogenation of Lipstatin. mdpi.comgoogle.comwipo.int This chemical transformation saturates the double bonds in the side chain, converting Lipstatin into tetrahydrolipstatin, the chemical name for Orlistat. wikipedia.org This process yields a more stable compound, which was a key factor in its selection for development as a pharmaceutical agent over Lipstatin itself. wikipedia.org

Chemical Synthesis of Orlistat

Design and Synthesis of Orlistat Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the different parts of the Orlistat molecule contribute to its biological activity. By systematically modifying the β-lactone ring, the hydrophobic side chains, and the N-formyl-L-leucine moiety, researchers have gained insights into the key interactions between the inhibitor and the lipase (B570770) enzyme.

The β-lactone ring is the central pharmacophore of Orlistat and is essential for its inhibitory activity. wikipedia.org This strained four-membered ring is highly reactive and forms a covalent bond with the catalytic serine residue (Ser152) in the active site of pancreatic lipase, leading to irreversible inhibition. wikipedia.orgrsc.orgresearchgate.net Studies have confirmed that cleavage of the β-lactone ring results in a complete loss of inhibitory function. wikipedia.orgresearchgate.net

SAR studies have emphasized that the trans-position of the two side chains on the β-lactone ring is critical for its activity. wikipedia.org Modifications have been explored to enhance reactivity and specificity. For example, a 2-methyleneoxetane analog of Orlistat was synthesized, where the β-lactone carbonyl is replaced with an exocyclic double bond, and this compound demonstrated inhibition of porcine pancreatic lipase. nih.gov

In other studies, the β-lactone core of Orlistat has been incorporated into hybrid molecules. By combining the β-lactone structure with fragments of other enzyme inhibitors, such as belactosin C, researchers have created dual inhibitors targeting both fatty acid synthase (FAS) and the proteasome. nih.govnsf.gov The stereochemistry of the β-lactone ring in these analogs is critical; inverting the absolute configuration at the α- and β-positions can significantly reduce activity against both FAS and the proteasome. nih.gov

AnalogModificationTargetActivity (IC50)Reference
OrlistatBaselineFAS-TE4.63 µM nih.govnsf.gov
Belactosin C-Orlistat Hybrid (21)Dipeptide substitution for N-formyl-L-leucineFAS-TE1.50 µM nih.govnsf.gov
Belactosin C-Orlistat Hybrid (23)Inverted β-lactone stereochemistry (3R, 4S)FAS-TE~12 µM (~8-fold reduction vs. 21) nih.gov

Orlistat possesses two long hydrophobic alkyl side chains: a hexyl chain at the α-position and an undecyl chain within the ester-linked side chain at the β-position of the lactone ring. wikipedia.org These chains are crucial for binding within the hydrophobic channel of the lipase active site. nsf.gov

Modifications to these chains have a significant impact on inhibitory potency. The synthesis of analogs often involves varying the length and branching of these chains. For example, in the development of dual inhibitors, replacing the α-sec-butyl chain of a belactosin analog with an α-n-hexyl group (as in Orlistat) was well-tolerated by the target proteasome, indicating the importance of this lipophilic group. nsf.gov

The long β-side chain of Orlistat is known to bind within a specific hydrophobic channel in the fatty acid synthase thioesterase (FAS-TE) domain. nsf.gov Studies on other classes of lipase inhibitors, such as benzyl (B1604629) amino chalcones, have been designed to mimic the hydrophobic effect of Orlistat's long carbon chains. medpharmres.com Research on Orlistat-related compounds has shown that even small changes, like substituting a chloro group with a t-butyl group, can dramatically increase activity, suggesting that the side chains bind in a lipophilic pocket where bulkier non-polar groups are favored. google.com

Analog ClassSide Chain ModificationKey FindingReference
Benzyl Amino ChalconesBenzyl group mimics Orlistat's hydrophobic chainSome derivatives showed lipase inhibition, with IC50 values ranging from <60 µM to >120 µM. medpharmres.com
Orlistat-related compoundsSubstitution of a -chloro with a -t-butyl groupDramatically increased activity, suggesting binding in a lipophilic pocket. google.com
Indolyl Ketohydrazide-HydrazonesVarious substitutions on indole (B1671886) and phenyl ringsAnalogs showed IC50 values for pancreatic lipase inhibition from 3.87 µM to over 100 µM, compared to Orlistat (0.99 µM). researchgate.net

The N-formyl-L-leucine group is attached via an ester linkage to the longer alkyl side chain and also plays a role in the molecule's interaction with the enzyme. nih.gov The synthesis of analogs has explored the impact of modifying or replacing this amino acid derivative.

In one approach, the N-formyl-L-leucine was replaced with a different dipeptide side-chain to create hybrid molecules with dual inhibitory activity against the proteasome and fatty acid synthase. nih.govnsf.gov These studies showed that variations in the dipeptide structure significantly affected the potency and selectivity of the resulting compounds. For example, a hybrid containing a reverse amide variation in the dipeptide (analog 21) was three times more potent than Orlistat against FAS-TE. nih.govnsf.gov

During synthetic efforts, protecting groups for the leucine (B10760876) amine, such as the carboxybenzyl (Cbz) group, have been used. acs.org The choice of the N-acyl group is critical; for instance, direct coupling of N-formyl-L-leucine can lead to epimerization (loss of stereochemical purity), a problem that is circumvented by using the less epimerizable N-Cbz-L-leucine followed by deprotection and formylation in later steps. acs.org These synthetic challenges highlight the sensitivity of the N-formyl-L-leucine moiety and its stereocenter to reaction conditions. The exploration of different amino acid side chains in related compounds has also been a strategy to probe binding pockets and improve activity. acs.org

Variation of Hydrophobic Side Chains and their Impact on Binding

Structure-Activity Relationship (SAR) of Orlistat Derivatives

The development and optimization of lipase inhibitors have been significantly guided by structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure of a lead compound, such as Orlistat, and evaluate the resulting impact on its biological activity. This approach provides crucial insights into the molecular features essential for potent and selective enzyme inhibition.

Orlistat, a saturated derivative of lipstatin, is a potent inhibitor of gastric and pancreatic lipases. wikipedia.orgnih.gov Its mechanism involves forming a covalent bond with the serine residue in the active site of these enzymes. nih.govnih.gov The structure of Orlistat, with its characteristic β-lactone ring, is a key determinant of its inhibitory activity. aacrjournals.org

SAR studies have explored various modifications to the Orlistat structure to understand and improve its inhibitory potency. Key areas of modification include the α-side chain and the δ-side chain. researchgate.net For instance, the tandem Mukaiyama aldol-lactonization (TMAL) process has been a valuable tool for modifying the α-side chain, while techniques like cuprate (B13416276) addition and olefin metathesis have been employed to alter the δ-side chain. researchgate.net

The β-lactone core is crucial for the covalent modification of the lipase's active site serine. aacrjournals.org However, research has shown that even analogs lacking the carbonyl group of the β-lactone, such as a 2-methyleneoxetane analog of Orlistat, can exhibit comparable inhibitory activity against porcine pancreatic lipase (PPL). nih.gov This suggests that other interactions contribute significantly to the binding and inhibition.

The length and nature of the alkyl side chains also play a significant role in inhibitory potency. The lipophilic nature of these chains is thought to facilitate the interaction of the inhibitor with the lipid-water interface where the lipase is active. mdpi.com Studies on Orlistat derivatives have focused on modifying these chains to enhance binding affinity and, consequently, inhibitory action. ontosight.ai For example, Panclicin D, a natural derivative of Orlistat, demonstrates twice the potency in inhibiting pancreatic lipase, highlighting the impact of structural variations. researchgate.net

The following table summarizes the inhibitory activities of some Orlistat derivatives and related compounds:

Compound/DerivativeTarget EnzymeIC50 Value (µM)Key Structural Feature/ModificationReference
Orlistat Pancreatic Lipase~0.50Saturated β-lactone derivative of lipstatin tandfonline.com
Compound 3 (Schiff base derivative) Porcine Pancreatic Lipase0.50Schiff base derivative of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine tandfonline.com
2-methyleneoxetane analog of Orlistat Porcine Pancreatic LipaseComparable to OrlistatReplacement of the β-lactone carbonyl with a methylene (B1212753) group nih.gov

Orlistat is recognized as a potent inhibitor of both gastric lipase (GL) and pancreatic lipase (PL). wikipedia.orgnih.govnih.gov The selectivity of Orlistat and its analogs for different lipase isoforms is a critical aspect of their pharmacological profile. While Orlistat inhibits both GL and PL, the kinetics and extent of inhibition can differ.

The structural features of the inhibitor play a crucial role in determining its selectivity. The active sites of GL and PL, while both serine hydrolases, possess subtle differences in their architecture. These differences can be exploited to design inhibitors with greater selectivity for one isoform over the other. For instance, the nature of the side chains and the core structure of the inhibitor can influence how it fits into the binding pocket of each lipase.

While Orlistat itself is a broad-spectrum gastrointestinal lipase inhibitor, the development of more selective inhibitors could offer therapeutic advantages. For example, a highly selective PL inhibitor might minimize effects on gastric digestion while still effectively reducing fat absorption in the intestine. Conversely, a potent GL inhibitor could be beneficial in specific clinical contexts. Research into Orlistat derivatives continues to explore how structural modifications can fine-tune this selectivity. ontosight.ai

Computational methods have become indispensable tools in modern drug discovery, including the study of Orlistat and its analogs. These in silico techniques provide valuable insights into the interactions between inhibitors and their target enzymes, guiding the design of more potent and selective compounds.

Molecular Docking is a widely used computational technique that predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (enzyme). For Orlistat and its derivatives, molecular docking studies have been instrumental in visualizing their binding modes within the active site of pancreatic lipase. tandfonline.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the enzyme-inhibitor complex. researchgate.net For example, docking studies have shown that Orlistat binds covalently to the serine residue (Ser153) in the catalytic site of pancreatic lipase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational method. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds. In the context of lipase inhibitors, 2D-QSAR and 3D-QSAR models have been developed for flavonoids and other classes of compounds to predict their pancreatic lipase inhibitory activity. nih.govresearchgate.net These models help in screening large virtual libraries of compounds to identify potential new lipase inhibitors.

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex over time. This technique can be used to assess the stability of the complex and to understand the conformational changes that occur upon inhibitor binding. For instance, MD simulations have been used to study the interaction of cetilistat, another lipase inhibitor, with human pancreatic lipase, revealing stable binding within the "lid region" of the enzyme.

These computational approaches, often used in combination, play a crucial role in lead optimization. By predicting the binding affinity and activity of virtual compounds, they help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development process. tandfonline.comresearchgate.net

Broader Enzymatic and Biochemical Interactions of Orlistat

Inhibition of Fatty Acid Synthase (FASN) Thioesterase Domain

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. nih.govmobt3ath.com In many human cancer cells, FASN is significantly overexpressed, correlating with poor prognosis. nih.govacs.org Orlistat (B1677487) has been identified as a novel and potent inhibitor of the thioesterase (TE) domain of FASN, a key component of the multi-enzyme complex responsible for cleaving the newly synthesized fatty acid chain. brieflands.comaacrjournals.orgnih.gov

Orlistat demonstrates notable specificity and potency as an inhibitor of the FASN thioesterase domain. aacrjournals.org It is characterized as a tight-binding, irreversible inhibitor. aacrjournals.orgaacrjournals.org While its irreversible nature makes determining a precise affinity constant (Ki) challenging, studies suggest an apparent Ki for FASN is approximately 100 nM. aacrjournals.org The inhibitory action of Orlistat is selective for the thioesterase function of the enzyme. aacrjournals.org Its β-lactone moiety is a key structural feature that facilitates this inhibition. aacrjournals.org While other natural products with β-lactones, like ebelactones A and B, also inhibit the FASN thioesterase, Orlistat shows greater selectivity for FASN within tumor cells. aacrjournals.org

The mechanism of FASN inhibition by Orlistat involves the formation of a stable covalent bond with a key residue in the enzyme's active site. nih.gov The β-lactone ring of Orlistat is susceptible to nucleophilic attack by the active site serine residue of the thioesterase domain, identified as Ser2308. nih.govmobt3ath.com This reaction results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. uniprot.org Crystal structure analysis of the FASN thioesterase domain co-crystallized with Orlistat has confirmed this covalent interaction, capturing the inhibitor bound to Ser2308. uniprot.org

Interestingly, while Orlistat forms a covalent bond with the FASN thioesterase, it is not a permanently stable inhibitor as the enzyme can slowly hydrolyze it. researchgate.netaacrjournals.org Cocrystal structures have revealed the presence of both the covalently bound Orlistat intermediate and a hydrolyzed, inactive form of the drug within the active site. nih.govuniprot.org

Molecular dynamics simulations have provided a detailed understanding of this hydrolysis mechanism. nih.govacs.org The process is critically dependent on the conformation of Orlistat's hexyl tail. nih.gov

Initially, the active site Ser2308 performs a nucleophilic attack on the carbonyl carbon of Orlistat's β-lactone ring, forming the covalent bond.

The hexyl tail of the covalently bound Orlistat can then undergo a conformational transition. nih.gov

This shift destabilizes a hydrogen bond between a hydroxyl group on Orlistat and the catalytic histidine residue (His2481) of the thioesterase. nih.gov

The destabilization of this hydrogen bond allows a water molecule to access and be activated by His2481. nih.gov

This activated water molecule then hydrolyzes the ester bond between Orlistat and Ser2308, leading to the release of a hydrolyzed, inactive Orlistat molecule. nih.gov

This insight into the hydrolysis mechanism suggests that strategies aimed at stabilizing the hexyl tail could lead to the development of more potent and enduring FASN inhibitors. nih.govacs.org

The inhibition of FASN by Orlistat has a direct and significant impact on cellular lipid metabolism. In various cancer cell lines, Orlistat effectively reduces de novo fatty acid synthesis. aacrjournals.org For instance, treatment with Orlistat (30 μM) for 30 minutes decreased cellular fatty acid synthesis by approximately 75% in prostate cancer cells. aacrjournals.org Similarly, a 4-hour incubation with 200 μM Orlistat reduced the incorporation of [14C]acetate into total fatty acids by about 75% in NUGC-3 gastric cancer cells. atsu.edu This blockade of fatty acid production disrupts the synthesis of phospholipids (B1166683) necessary for cell membrane formation, leading to a halt in cell proliferation, cell cycle arrest at the G1-S phase, and the induction of apoptosis. brieflands.comaacrjournals.orgscientificarchives.com

Mechanistic Insights into Orlistat Hydrolysis by FASN Thioesterase

Inhibition of Carboxylesterase-2 (CES2)

Beyond FASN, Orlistat has been identified as a highly potent inhibitor of Carboxylesterase-2 (CES2), a major enzyme involved in the metabolism of various drugs and xenobiotics. nih.govnih.gov Carboxylesterases belong to the same α/β hydrolase fold superfamily as lipases. nih.govnih.gov

A striking feature of Orlistat's interaction with human carboxylesterases is its differential inhibition profile. Research has demonstrated that Orlistat is a potent and irreversible inhibitor of CES2, while showing a marked lack of inhibition towards CES1. nih.govnih.govresearchgate.netkenzpub.com

Studies using recombinant human carboxylesterases revealed that a very low concentration of Orlistat (1 nM) was sufficient to inhibit CES2 activity by 75%. nih.govnih.gov In stark contrast, no significant inhibition of CES1 was observed at this concentration. nih.govnih.gov Even at a much higher concentration of 100 nM, CES1 was only inhibited by approximately 30%. nih.gov This positions CES2 as one of the most sensitive known targets of Orlistat, even more so than some lipases. nih.gov This selective and potent inhibition of CES2 suggests that Orlistat can significantly alter the metabolism of drugs that are substrates for this enzyme, such as the anticancer prodrug irinotecan. nih.govbrieflands.com

Irreversible Nature of CES2 Inhibition by Orlistat

Recent studies have identified Carboxylesterase-2 (CES2), a major drug-metabolizing enzyme, as a highly sensitive target of Orlistat. nih.govnih.govresearchgate.net The inhibition of CES2 by Orlistat is potent and occurs through covalent modification, leading to an irreversible inactivation of the enzyme. researchgate.netc19early.orgnih.govresearchgate.netresearchgate.net This covalent binding is a key feature of its interaction with CES2. researchgate.netc19early.orgnih.govresearchgate.net Research has shown that even at nanomolar concentrations, Orlistat can significantly inhibit CES2 activity. nih.govnih.govbrieflands.com For instance, a study demonstrated that 1 nM of Orlistat inhibited CES2 activity by 75%, while showing minimal effect on CES1 at the same concentration. nih.govnih.govresearchgate.netbrieflands.com This high sensitivity and irreversible mechanism place CES2 among the most significant off-targets of Orlistat. nih.govnih.gov The irreversible nature of this inhibition is established by experiments where the inhibitory effect persists even after techniques like native gel electrophoresis are used to remove any unbound inhibitor. researchgate.net

The potent and irreversible inhibition of CES2 by Orlistat has significant implications for drug metabolism. nih.govnih.govresearchgate.net CES2 is responsible for the hydrolysis of a wide range of ester-containing drugs. nih.govnih.gov Therefore, the co-administration of Orlistat with drugs metabolized by CES2 could lead to clinically relevant drug-drug interactions by altering their therapeutic efficacy or toxicity. nih.govnih.govresearchgate.net

Impact of CES2 Polymorphic Variants on Orlistat Binding and Inhibition

Genetic variations, or polymorphisms, within the CES2 gene can significantly influence the extent of Orlistat's inhibitory effect. nih.govnih.govresearchgate.net Studies have revealed that different polymorphic variants of the CES2 enzyme exhibit markedly different sensitivities to Orlistat inhibition compared to the wild-type enzyme. nih.govnih.govresearchgate.net This suggests that the binding of Orlistat and the subsequent inhibition can vary considerably among individuals based on their genetic makeup. nih.gov

For example, research has highlighted that certain CES2 variants show altered hydrolytic activity towards various substrates, and this can extend to their interaction with inhibitors like Orlistat. researchgate.net One study specifically noted that the inhibition of CES2 by Orlistat varied among some of its polymorphic variants, pointing to the potential for large individual differences in response to the drug. nih.govnih.gov This variability is a critical factor in understanding the potential for altered drug metabolism and toxicity in different individuals. The presence of these genetic variants underscores the complexity of predicting Orlistat's effects beyond its primary target and highlights the importance of considering pharmacogenomics in its clinical use. nih.govresearchgate.net

Consequences for In Vitro Hydrolysis of Diverse Ester Substrates

The potent inhibition of CES2 by Orlistat has direct and significant consequences for the in vitro hydrolysis of a wide array of ester substrates that are normally processed by this enzyme. nih.govnih.gov Since CES2 plays a crucial role in the metabolism of many common drugs and xenobiotics, its inhibition by Orlistat can profoundly alter their breakdown. nih.govnih.govbrieflands.com

Research has demonstrated that Orlistat potently inhibits the hydrolysis of specific CES2 substrates. For example, it strongly inhibits the hydrolysis of acebutolol, a known CES2 substrate, in a non-competitive manner with a very low inhibition constant (Ki) of 2.95 ± 0.16 nM. nih.gov In contrast, its inhibitory effect on substrates of CES1, such as temocapril, is minimal. nih.gov This selectivity highlights the targeted impact of Orlistat on CES2-mediated hydrolysis.

Furthermore, the inhibition of CES2 by Orlistat affects the activation of certain anticancer prodrugs that require hydrolysis by CES2 to become active. nih.govnih.gov Studies have shown that pretreatment with Orlistat can reduce the cell-killing activity of the anticancer prodrug PPD (pentyl carbamate (B1207046) of p-aminobenzyl carbamate of doxazolidine) by inhibiting its activation. nih.govnih.gov Similarly, the hydrolysis of other drugs like irinotecan, which is also activated by CES2, is impacted. nih.govnih.gov This demonstrates that Orlistat's inhibition of CES2 can have significant consequences for the therapeutic efficacy of co-administered drugs that rely on this enzyme for their metabolic activation. nih.govnih.gov

The following table summarizes the inhibitory effects of Orlistat on the hydrolysis of various ester substrates by CES enzymes.

SubstrateEnzymeInhibition by OrlistatKey Finding
p-nitrophenol acetateCES1, CES2, AADACPotent inhibition of hydrolysisOrlistat inhibits common hydrolase substrates. researchgate.net
AcebutololCES2Potent, non-competitive inhibition (Ki = 2.95 nM)Orlistat is a highly potent and specific inhibitor of CES2. nih.gov
TemocaprilCES1Slight inhibition (IC50 > 100 nM)Orlistat shows much lower potency against CES1. nih.gov
Eslicarbazepine acetateAADACSlight inhibition (IC50 > 100 nM)Orlistat's inhibitory effect on AADAC is weak. nih.gov
IrinotecanCES2Inhibition of hydrolysisOrlistat can affect the activation of anticancer prodrugs. nih.govnih.gov
PPDCES2Reduced cell-killing activity after Orlistat pretreatmentInhibition of CES2 by Orlistat decreases the efficacy of the prodrug. nih.govnih.gov

Interaction with Other Enzymes and Biological Targets (Non-Lipase, Non-FASN, Non-CES)

While the inhibitory actions of Orlistat on lipases, fatty acid synthase (FASN), and carboxylesterases (CES) are well-documented, its biochemical interactions extend to other enzymes and biological targets.

Exploration of Off-Targets Using Chemical Proteomics Approaches

To identify previously unknown cellular targets of Orlistat, chemical proteomics approaches have been employed. wikipedia.orgcapes.gov.brresearchgate.netannualreviews.org These methods utilize chemically modified versions of Orlistat, often containing a reactive handle, to covalently label and subsequently identify interacting proteins within a complex biological sample. capes.gov.brresearchgate.net

One such study synthesized Orlistat-like probes with an alkyne handle, which allows for the attachment of a reporter tag via click chemistry. capes.gov.brresearchgate.net Using these probes in cancer cell lysates, researchers were able to identify not only the expected target, fatty acid synthase (FAS), but also a number of new potential targets. capes.gov.brresearchgate.net This approach confirmed that Orlistat covalently reacts with multiple cellular proteins. nih.gov The identification of these "off-targets" is crucial for a comprehensive understanding of Orlistat's biological effects and potential side effects, especially when considering its use in contexts other than obesity, such as cancer therapy. wikipedia.orgcapes.gov.brresearchgate.net These chemical proteomic strategies provide a powerful tool for target deconvolution in phenotypic screens and can help to bridge the gap between a compound's observed pharmacological activity and its underlying molecular mechanisms. annualreviews.org

Activity Against Parasitic Enzymes (e.g., Trypanosoma brucei enzymes)

Orlistat has demonstrated notable activity against various parasitic organisms, including Trypanosoma brucei, the parasite responsible for African sleeping sickness. wikipedia.orgresearchgate.netnih.gov Its mechanism of action in these organisms is thought to involve the inhibition of essential parasitic enzymes. researchgate.netoup.com

Studies have shown that Orlistat possesses potent trypanocidal activity, particularly against the bloodstream form of T. brucei. researchgate.netnih.gov The drug's efficacy is believed to stem from its ability to target parasite enzymes that contain serine or cysteine residues in their active sites, including lipases and fatty acyl-CoA synthases. researchgate.net A parasite-based proteome profiling study was conducted to identify the specific cellular targets of Orlistat in T. brucei. nih.gov The results of this research indicated that Orlistat affects the morphology of several key organelles within the parasite, including the mitochondria, glycosomes, and endoplasmic reticulum, which correlates with the identification of specific targets within these compartments. nih.gov

Beyond T. brucei, Orlistat has also shown inhibitory effects against other parasites such as Giardia duodenalis and has been investigated for its potential against Mycobacterium tuberculosis. researchgate.netnih.gov The broad-spectrum anti-parasitic potential of Orlistat highlights its ability to interact with a range of enzymes across different species, making it a promising candidate for further investigation in the development of new anti-parasitic drugs. researchgate.netnih.gov

Modulation of Gut Microbiota at a Mechanistic Level (Pre-Clinical Models)

Pre-clinical studies using mouse models have revealed that Orlistat can significantly modulate the composition and function of the gut microbiota, which may contribute to its beneficial metabolic effects beyond simple fat malabsorption. nih.govnih.govfrontiersin.orgfrontiersin.org

In high-fat diet-induced obese mice, Orlistat administration has been shown to alter the relative abundance of several bacterial phyla. nih.govfrontiersin.orgfrontiersin.org For instance, some studies have reported an increase in the proportions of Actinobacteria and Proteobacteria following Orlistat treatment. nih.govfrontiersin.org Conversely, a reduction in the proportion of Bacteroidetes has also been observed. nih.govfrontiersin.org Other research has noted an increase in the relative abundance of Firmicutes and Akkermansia muciniphila, a bacterium known for its beneficial effects on metabolic health, while the abundance of genera like Desulfovibrio and Alistipes decreased. frontiersin.orgresearchgate.net

These changes in the gut microbial community structure are associated with improvements in metabolic parameters such as body weight, plasma cholesterol, and glucose tolerance. nih.govnih.govfrontiersin.org Mechanistically, it is suggested that Orlistat's influence on the gut microbiota may lead to functional shifts in microbial metabolic pathways. nih.gov For example, an analysis of the gut microbiome's functional capacity indicated that pathways related to lipid and carbohydrate metabolism were altered after Orlistat treatment. nih.gov Furthermore, Orlistat has been found to increase the fecal levels of butyric acid, a short-chain fatty acid known to have beneficial effects on gut health and metabolism. frontiersin.org

The following table summarizes the observed changes in gut microbiota in pre-clinical models following Orlistat administration.

Bacterial Phylum/GenusObserved Change with OrlistatAssociated Metabolic Effect
ActinobacteriaIncreased abundanceAssociated with lipid and glucose metabolism pathways. nih.govfrontiersin.orgfrontiersin.org
ProteobacteriaIncreased abundanceAssociated with lipid and glucose metabolism pathways. nih.govfrontiersin.orgfrontiersin.org
BacteroidetesReduced abundance
FirmicutesIncreased abundance
Akkermansia muciniphilaIncreased abundanceNegatively correlated with fasting blood glucose. frontiersin.org
DesulfovibrioDecreased abundance
AlistipesDecreased abundance

These findings from pre-clinical models suggest that Orlistat's therapeutic effects may be partially mediated through its modulation of the gut microbiota, opening up new avenues for understanding its mechanism of action. nih.gov

Orlistat's Influence on Microbial Community Structure

Studies in mice have shown that Orlistat administration can lead to an increased relative abundance of certain bacteria. For instance, an increase in the phyla Actinobacteria and Proteobacteria has been observed, both of which are linked to lipid and glucose metabolism. nih.govnih.govresearchgate.net At the genus level, some research indicates a significant increase in Akkermansia muciniphila and the phylum Verrucomicrobia. frontiersin.orgresearchgate.netnih.gov Conversely, Orlistat has been associated with a decrease in the relative abundance of Firmicutes, Alistipes, and Desulfovibrio. frontiersin.orgresearchgate.netnih.govfrontiersin.org In some human studies, an increased abundance of Bacteroidetes and decreased Firmicutes were observed after Orlistat treatment. nih.gov

Table 1: Reported Changes in Microbial Abundance with Orlistat Treatment

Microbial GroupChange in Relative AbundanceReferences
Phyla
FirmicutesDecreased nih.govresearchgate.netnih.govnih.gov
ActinobacteriaIncreased nih.govnih.govresearchgate.net
ProteobacteriaIncreased/Decreased nih.govnih.govresearchgate.netresearchgate.netnih.gov
BacteroidetesIncreased/Decreased frontiersin.orgnih.gov
VerrucomicrobiaIncreased frontiersin.orgresearchgate.netnih.gov
Genera
Akkermansia muciniphilaIncreased nih.govfrontiersin.orgresearchgate.netnih.gov
DesulfovibrioDecreased frontiersin.orgresearchgate.netnih.govfrontiersin.org
AlistipesDecreased frontiersin.orgresearchgate.netnih.govfrontiersin.org

This table summarizes general trends observed in select studies and may not be representative of all research findings.

Alterations in Microbial Metabolite Production

The changes in the gut microbiota composition induced by Orlistat can, in turn, alter the profile of microbial metabolites, particularly short-chain fatty acids (SCFAs). SCFAs are produced by the fermentation of undigested dietary fibers and play a crucial role in host metabolism. biorxiv.org

Table 2: Impact of Orlistat on Short-Chain Fatty Acid (SCFA) Production

MetaboliteChange in Fecal LevelsReferences
Short-Chain Fatty Acids (Total) Variable/No significant change researchgate.netnih.gov
Butyric AcidIncreased nih.govfrontiersin.orgresearchgate.netnih.gov
Acetic AcidDecreased nih.govfrontiersin.org
Propionic AcidDecreased nih.govfrontiersin.org

This table reflects findings from specific studies and the effects on SCFAs can vary.

Proposed Biochemical Links Between Orlistat-Induced Microbiota Changes and Lipid Metabolism

The alterations in gut microbiota and their metabolites due to Orlistat are thought to be biochemically linked to its effects on lipid metabolism, extending beyond simple fat malabsorption. The increased availability of undigested fat in the colon, a direct consequence of Orlistat's lipase (B570770) inhibition, provides a different substrate for microbial fermentation. nih.gov

The enrichment of specific bacteria, such as Akkermansia muciniphila, is significant as this species is known to be inversely correlated with fasting blood glucose and plays a role in maintaining gut barrier function. nih.govfrontiersin.org The increase in butyric acid is also noteworthy. Butyrate is a primary energy source for colonocytes and has been shown to have anti-inflammatory properties and to influence host gene expression related to energy metabolism.

Furthermore, functional analysis of the gut microbiome in Orlistat-treated subjects has revealed enrichment in pathways related to lipid and carbohydrate metabolism. nih.govsemanticscholar.org For example, bacteria that are more abundant after Orlistat treatment, such as Rhodococcus and Pseudomonas, have been correlated with pathways like fatty acid metabolism and the PPAR signaling pathway. nih.govsemanticscholar.org The PPAR signaling pathway is crucial in regulating adipogenesis and the metabolism of carbohydrates, lipids, and proteins. nih.gov These findings suggest that Orlistat's therapeutic effects on weight management and metabolic health may be partially mediated by the modulation of the gut microbiota and their metabolic byproducts, which in turn influence host metabolic pathways. nih.govsemanticscholar.org

Advanced Methodologies in Orlistat Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the functional aspects of Orlistat's inhibitory mechanism, particularly in monitoring enzyme kinetics and characterizing the binding process.

UV-Vis Spectrophotometry for Enzyme Kinetic Monitoring

UV-Vis spectrophotometry is a widely used technique to monitor the kinetics of enzyme inhibition by Orlistat (B1677487). This method often employs a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which upon hydrolysis by lipase (B570770), releases p-nitrophenol, a product that can be quantified by measuring its absorbance at a specific wavelength. researchgate.netresearchgate.netsemanticscholar.orgnih.gov

Researchers have utilized this approach to determine key kinetic parameters. For instance, in a study using porcine pancreatic lipase, the lipase-pNPP system demonstrated Michaelis-Menten kinetics with a Michaelis constant (Km) of 2.7 ± 0.2 μM and a catalytic rate constant (kcat) of 0.019 s⁻¹. researchgate.netnih.gov The inhibition of lipase by Orlistat is observed to be time-dependent, with as little as 5 ng/ml of Orlistat causing a 50% reduction in enzyme activity after a 5-minute incubation period. researchgate.netnih.gov The change in absorbance over time provides a direct measure of the rate of the enzymatic reaction, allowing for the calculation of inhibition constants and the characterization of the inhibition type.

The versatility of UV-Vis spectrophotometry also allows for its application in dissolution studies, correlating the release of Orlistat from a formulation with its inhibitory effect on lipase. researchgate.netresearchgate.net This provides a valuable in vitro tool for assessing the bioactivity of different Orlistat formulations. researchgate.net

Fluorescence Spectroscopy for Ligand-Enzyme Binding Studies

Fluorescence spectroscopy is a powerful tool for investigating the binding interaction between Orlistat and its target enzymes, such as pancreatic lipase. mdpi.comtandfonline.com This technique relies on monitoring changes in the intrinsic fluorescence of the enzyme, typically from tryptophan residues, upon binding of a ligand.

When Orlistat binds to a lipase, it can cause a change in the microenvironment of these fluorescent amino acids, leading to quenching or enhancement of the fluorescence signal. mdpi.com For example, studies on the interaction of Orlistat with Candida parapsilosis lipase (CpLIP2) showed an increase in the fluorescence spectrum after incubation, suggesting significant conformational changes in the enzyme due to the occupation of the active site by the inhibitor. mdpi.comscite.ai A blue shift in the emission spectrum can also be observed, indicating that the tryptophan residues are in a less polar environment upon Orlistat binding. mdpi.com

Fluorescence quenching analysis can further elucidate the binding mechanism. The quenching mechanism can be identified as either static (formation of a ground-state complex) or dynamic (collisional quenching). mdpi.com For instance, the interaction between certain flavonols and CpLIP2 lipase was determined to be a static quenching process, driven primarily by hydrophobic interactions and electrostatic forces. mdpi.com By analyzing the fluorescence data, researchers can determine binding constants, the number of binding sites, and thermodynamic parameters, providing a comprehensive picture of the ligand-enzyme interaction. tandfonline.com

Structural Biology Techniques

Structural biology techniques offer atomic-level resolution of how Orlistat interacts with its enzyme targets, revealing the precise molecular details of its inhibitory action.

X-ray Crystallography for High-Resolution Enzyme-Inhibitor Complex Structures

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of Orlistat in complex with its target enzymes. This technique has definitively shown that Orlistat acts as a covalent inhibitor. mdpi.comacs.orgnih.gov

Crystal structures of the thioesterase (TE) domain of human fatty acid synthase (FASN) and Staphylococcus aureus lipase (SAL) in complex with Orlistat have been determined. acs.orgnih.gov These structures reveal that the β-lactone ring of Orlistat is hydrolyzed, and the resulting intermediate forms a covalent bond with a catalytic serine residue in the active site of the enzyme (Ser2308 in FASN TE and Ser116 in SAL). acs.orgnih.govresearchgate.net

The detailed atomic interactions observed in these crystal structures provide a molecular basis for the potent inhibition by Orlistat. For example, in the SAL-Orlistat complex, the decyclized β-lactone's hydroxy group forms a hydrogen bond with a histidine residue (His349), while the carboxylate group interacts with the main chain nitrogen atoms of other residues, forming an oxyanion hole. researchgate.netresearchgate.net The hydrophobic alkyl chains of Orlistat fit into hydrophobic grooves within the enzyme's structure. researchgate.net These high-resolution structures are invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors. acs.orgnih.gov

Table 1: Crystallographic Data of Orlistat-Enzyme Complexes

Enzyme Target PDB ID Resolution (Å) Key Interacting Residue Reference
Human Fatty Acid Synthase (TE domain) 4Z49 Not specified Ser2308 acs.org
Staphylococcus aureus Lipase (SAL) 6LKO 1.95 Ser116 nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme-Ligand Complex Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for studying the structure and dynamics of large and flexible macromolecular complexes, such as the human fatty acid synthase (FASN). nih.govcambridge.org While X-ray crystallography provides high-resolution static snapshots, Cryo-EM can capture multiple conformational states of an enzyme in solution.

In the context of Orlistat research, Cryo-EM has been used to investigate the structural dynamics of FASN. nih.gov Due to the inherent flexibility of FASN, obtaining a high-resolution structure of the entire complex has been challenging. nih.govcambridge.org To overcome this, researchers have used inhibitors like Orlistat to stabilize the enzyme in a particular conformation. nih.gov By incubating FASN with Orlistat, which targets the thioesterase (TE) domain, the conformational heterogeneity of the enzyme can be reduced, facilitating structural determination by Cryo-EM. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study protein structure, dynamics, and ligand binding in solution. nih.govtandfonline.com In Orlistat research, NMR has been applied to map the binding site and to probe the conformational changes in the target enzyme upon inhibitor binding. nih.gov

One approach involves the use of unnatural amino acids containing NMR-active isotopes, which are incorporated at specific positions within the enzyme. nih.gov By monitoring the chemical shift changes of these probes upon the addition of a ligand, the binding site can be mapped. For example, in a study of the fatty acid synthase thioesterase (FASN-TE) domain, significant chemical shift changes were observed for residues near the active site upon binding of a tool compound, confirming the binding pocket. nih.gov

Saturation Transfer Difference (STD)-NMR is another powerful NMR technique that can confirm the interaction between a ligand and an enzyme. This method has been used to verify the binding of other inhibitors to lipase. rsc.org Although specific STD-NMR studies focusing solely on Orlistat are not detailed in the provided context, the principle is highly applicable. By irradiating the protein and observing the transfer of saturation to the bound ligand, one can identify the parts of the ligand that are in close contact with the enzyme.

These NMR-based approaches provide valuable information on the dynamic aspects of the enzyme-inhibitor interaction that complement the static pictures obtained from X-ray crystallography and Cryo-EM. nih.gov

Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics have emerged as indispensable tools in the advanced study of Orlistat, providing deep insights into its molecular interactions and guiding the design of new therapeutic agents. These methodologies allow researchers to simulate and predict the behavior of Orlistat at an atomic level, complementing experimental data and accelerating the pace of research.

Molecular Docking for Ligand-Enzyme Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, Orlistat to its target enzymes. This method is crucial for understanding the specific interactions that govern the inhibitory activity of Orlistat.

Docking studies have been instrumental in elucidating the binding mode of Orlistat with its primary targets, pancreatic lipase and fatty acid synthase (FAS). For instance, docking analyses have shown that Orlistat binds to the active site of the thioesterase (TE) domain of human fatty acid synthase (hFAS). nih.gov These studies identified the ligand-binding pocket which includes the catalytic triad (B1167595) of Ser2308, His2481, and Asp2338. nih.gov The primary driving forces for this interaction are hydrophobic interactions. nih.gov

In the context of pancreatic lipase, molecular docking has revealed that Orlistat forms hydrogen bonds and hydrophobic interactions with key catalytic residues. myfoodresearch.com Specifically, it has been shown to interact with Ser152 and His263 of pancreatic lipase. myfoodresearch.comnih.gov The β-lactone ring of Orlistat is key to its inhibitory mechanism, forming a covalent bond with the active site serine residue of the lipase. sapub.org Docking simulations consistently place the β-lactone moiety in close proximity to this serine, poised for nucleophilic attack.

The predictive power of molecular docking is also utilized to compare the binding of Orlistat with other potential inhibitors. For example, in a study comparing Orlistat to curcumin (B1669340) and its derivatives as inhibitors of FAS, Orlistat showed a docking score of -7.5 kcal/mol. mdpi.com In another study, the binding energy of Orlistat with human pancreatic lipase was reported to be -6.5 kcal/mol. nih.gov These values serve as a benchmark for evaluating the potential of new inhibitor candidates.

Table 1: Molecular Docking Scores of Orlistat with Target Enzymes

Target Enzyme Docking Score (kcal/mol) Key Interacting Residues Reference
Human Fatty Acid Synthase (FAS) -7.5 Ser2308, His2481, Asp2338 nih.govmdpi.com
Human Pancreatic Lipase (HPL) -6.5 Ser152, His263 nih.gov
Rat Pancreatic Lipase (RPL) -72.384 (LibDock Score) ILE536 researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Changes

While molecular docking provides a static picture of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both Orlistat and its target enzyme over time.

MD simulations have been employed to study the stability of the Orlistat-enzyme complex and to understand the dynamic nature of the interactions. For the thioesterase domain of human fatty acid synthase (FASN TE), MD simulations have shown that a covalently bound Orlistat can undergo conformational transitions. acs.org Specifically, the hexyl tail of Orlistat was observed to shift between different conformations, which may be relevant to the catalytic process of hydrolysis. acs.org The stability of the protein-ligand complex during these simulations is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone atoms, which typically remains low, indicating a stable complex. acs.org

In studies of pancreatic lipase, MD simulations have been used to assess the stability of the enzyme when bound to Orlistat and other inhibitors. The radius of gyration (Rg) is often calculated to measure the compactness of the protein-ligand complex. For instance, simulations have shown that the Orlistat-pancreatic lipase complex maintains a stable conformation throughout the simulation, with some minor fluctuations. ajchem-a.com The root-mean-square fluctuation (RMSF) is another important parameter derived from MD simulations, which highlights the flexibility of different regions of the protein upon ligand binding. ajchem-a.com

Free Energy Calculations for Quantitative Binding Affinity Prediction

To obtain a more quantitative measure of binding affinity, free energy calculations are performed. These methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide an estimation of the binding free energy of a ligand to its receptor.

Free energy calculations have been applied to the Orlistat-enzyme systems to quantify the strength of their interaction. In a study on the thioesterase domain of human FASN, the binding free energy of a covalently bound Orlistat was calculated to be in the range of -130 to -139 kcal/mol, depending on the conformation of its hexyl tail. acs.orgnih.gov These calculations can help to differentiate the stability of various binding modes and conformations.

In comparative studies, the binding free energy of Orlistat is often used as a reference. For example, in an investigation of curcumin and its derivatives as FAS inhibitors, the binding free energy of Orlistat to FAS was calculated to be -37.9 ± 0.3 kcal/mol. mdpi.com This quantitative comparison is crucial for ranking potential inhibitors and prioritizing them for further experimental validation.

Table 2: Calculated Binding Free Energies of Orlistat

Target Enzyme Method Binding Free Energy (kcal/mol) Reference
Human Fatty Acid Synthase (FAS) TE Domain MM/PBSA -130.29 ± 6.21 to -139.05 ± 6.26 acs.orgnih.gov
Human Fatty Acid Synthase (FAS) MM/GBSA -37.9 ± 0.3 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent inhibitors.

In the context of Orlistat research, QSAR models have been developed for pancreatic lipase inhibitors. nih.govnih.gov These models are built using a dataset of compounds with known inhibitory activities against pancreatic lipase. The chemical structures of these compounds are represented by a set of molecular descriptors, which quantify various physicochemical properties. By using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is generated that can predict the inhibitory activity based on the molecular descriptors. nih.govresearchgate.net

Although specific QSAR models focused solely on Orlistat and its close analogs are not extensively reported in the provided context, the development of broader QSAR models for pancreatic lipase inhibitors provides a valuable framework for the rational design of new molecules that could potentially surpass the efficacy of Orlistat. nih.govresearchgate.net These models help in identifying the key structural features that are essential for high inhibitory activity.

Sequence Analysis for Enzyme Homology and Target Prediction

Sequence analysis is a bioinformatic approach used to compare the amino acid sequences of proteins. This is particularly useful for identifying homologous enzymes in different organisms and for predicting potential new targets for a drug like Orlistat.

By comparing the sequence of human pancreatic lipase with lipases from other species, such as porcine pancreatic lipase which is often used in in vitro assays, researchers can assess the degree of similarity in the active site and predict whether Orlistat will have a similar inhibitory effect. acs.org This is important for validating the use of animal-derived enzymes as models for human enzymes.

Furthermore, sequence analysis can be used to search for other proteins in the human proteome that have sequence and structural similarity to the known targets of Orlistat. This can lead to the identification of potential off-target effects or new therapeutic applications. For example, the structural similarity between lipases and carboxylesterases (CESs) has led to investigations into the inhibitory effect of Orlistat on these enzymes. nih.gov Indeed, it was found that Orlistat is a potent inhibitor of CES2, a major enzyme in drug metabolism. nih.gov Sequence alignment and homology modeling are key techniques used in these predictive studies. nih.govnih.gov

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental experimental techniques used to measure the activity of enzymes and the inhibitory effects of compounds like Orlistat. These assays provide crucial data on the potency and mechanism of inhibition.

The primary in vitro assay for Orlistat is the pancreatic lipase inhibition assay. nawah-scientific.com This assay typically uses porcine pancreatic lipase and a substrate that, when hydrolyzed by the lipase, produces a colored or fluorescent product that can be quantified spectrophotometrically. researchgate.netnih.govnih.gov A common substrate is p-nitrophenyl palmitate (pNPP), which upon hydrolysis releases p-nitrophenol, a yellow-colored compound. researchgate.netnih.govnih.govtandfonline.com By measuring the rate of color formation in the presence and absence of Orlistat, the percentage of inhibition can be determined. tandfonline.com

These assays have been used to determine the kinetic parameters of lipase inhibition by Orlistat. For example, one study reported that the lipase-pNPP system exhibits Michaelis-Menten kinetics with a Km of 2.7 ± 0.2 μM and a kcat of 0.019 s-1. researchgate.netnih.gov The same study found that Orlistat is a highly potent and time-dependent inhibitor, with 5 ng/ml causing a 50% reduction in lipase activity after 5 minutes. researchgate.netnih.govnih.gov

In addition to pancreatic lipase, Orlistat is also a known inhibitor of fatty acid synthase (FAS). atsu.eduaacrjournals.org Enzymatic assays for FAS inhibition by Orlistat typically measure the incorporation of a radiolabeled precursor, such as [14C]-acetate, into fatty acids. atsu.eduaacrjournals.org A reduction in the incorporation of the radiolabel in the presence of Orlistat indicates inhibition of FAS activity. Studies have shown that Orlistat can significantly decrease the synthesis of fatty acids in cancer cells. atsu.eduaacrjournals.org

Table 3: Summary of Biochemical and Enzymatic Assay Findings for Orlistat

Enzyme Assay Type Key Findings Reference
Porcine Pancreatic Lipase p-Nitrophenyl Palmitate (pNPP) Assay Km = 2.7 ± 0.2 μM; kcat = 0.019 s-1; 5 ng/ml Orlistat caused 50% inhibition after 5 min. researchgate.netnih.govnih.gov
Human Fatty Acid Synthase (FAS) 14C-acetate Incorporation Assay 200 μM Orlistat for 4 h decreased fatty acid synthesis by ~75% in NUGC-3 cells. atsu.edu
Endometrial Cancer Cell Lines (ECC-1, KLE) MTT Assay Orlistat inhibited cell proliferation by 61% in ECC-1 and 57% in KLE at 500 μM. nih.gov
Giardia duodenalis In vitro Growth Inhibition Assay IC5024h of Orlistat was 4.3±1.1 µM for WB-C6 and 2.8±1.2 µM for 14-03/F7 isolate. plos.orgplos.org

High-Throughput Screening (HTS) for Novel Inhibitor Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large, diverse compound libraries for activity against a specific biological target. universiteitleiden.nlnih.gov In the context of Orlistat, which is a known inhibitor of lipases and fatty acid synthase (FASN), HTS plays a crucial role in identifying new inhibitors with potentially improved properties. nih.govmdpi.com The process involves several key stages, including target identification, preparation of reagents, assay development, and the screening itself. nih.gov

HTS assays are often performed in multi-well plates, enabling the simultaneous testing of thousands of compounds. nih.gov The readouts for these assays are typically optical, such as changes in absorbance, fluorescence, or luminescence. nih.gov For lipase inhibitor screening, a common approach involves using a substrate that produces a colored or fluorescent product upon enzymatic cleavage. The presence of an active inhibitor, like Orlistat or a novel compound, would result in a reduced signal.

A notable challenge in HTS is the occurrence of false positives, often due to compounds that interfere with the assay itself rather than specifically inhibiting the target enzyme. universiteitleiden.nlacs.org Therefore, rigorous follow-up studies and orthogonal assays are essential to validate initial "hits" and confirm their mechanism of action. universiteitleiden.nl One alternative and complementary strategy to traditional HTS is the "Selective Optimization of Side Activities" (SOSA) approach. This method involves screening a smaller, more focused library of known drugs and bioactive molecules to identify new activities, which can then be optimized through medicinal chemistry. rsc.org

pH-Stat Titration Methods for Continuous Lipase Activity Monitoring

The pH-stat titration method is a classic and reliable technique for continuously monitoring the activity of lipases, the primary target of Orlistat's anti-obesity effect. nih.gov Lipases hydrolyze triglycerides into fatty acids and glycerol. nih.gov The release of free fatty acids causes a decrease in the pH of the reaction mixture. The pH-stat method works by maintaining a constant pH in the reaction vessel by automatically adding a titrant (commonly sodium hydroxide, NaOH) to neutralize the liberated fatty acids. cabidigitallibrary.org

The rate of titrant addition is directly proportional to the rate of the enzymatic reaction, thus providing a real-time measure of lipase activity. cabidigitallibrary.org This technique is highly quantitative and has been used extensively to study the kinetics of lipase inhibition by Orlistat. nih.govscispace.com It allows for the determination of key inhibitory parameters, such as the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50). cabidigitallibrary.orgnih.gov

While effective, traditional pH-stat methods can have limited sample throughput. scispace.comresearchgate.net Newer adaptations of this principle, such as indicator-based spectrophotometric assays in microtiter plates, have been developed to overcome this limitation and facilitate higher-throughput screening of lipase inhibitors. nih.gov These assays still rely on the pH change resulting from fatty acid release but use a pH-sensitive indicator to generate a measurable colorimetric signal. nih.gov

Mass Spectrometry-Based Assays (e.g., Serine Hydrolase Profiling, Covalent Adduct Identification)

Mass spectrometry (MS) has become an indispensable tool in Orlistat research, offering detailed insights into its molecular interactions. Orlistat functions by forming a covalent bond with a serine residue in the active site of its target enzymes, such as pancreatic lipase and FASN. scispace.com MS-based methods are particularly well-suited for identifying and characterizing these covalent adducts. mdpi.com

Serine Hydrolase Profiling: This approach, often a part of Activity-Based Protein Profiling (ABPP), uses chemical probes that react with the active sites of entire enzyme families, such as serine hydrolases. annualreviews.orgresearchgate.net These probes typically contain a reactive group (warhead), a recognition element, and a reporter tag (like biotin (B1667282) or a fluorophore). annualreviews.org By competing with these probes, inhibitors like Orlistat can reveal their targets within a complex proteome. aacrjournals.orgvt.edu Subsequent analysis by MS can identify the proteins to which the probe (or Orlistat) has bound. annualreviews.org

Covalent Adduct Identification: A primary application of MS in this field is the direct detection of the covalent adduct formed between Orlistat and its target protein. mdpi.com By measuring the mass of the intact protein before and after incubation with Orlistat, a mass increase corresponding to the molecular weight of Orlistat confirms covalent binding. momentum.bio Further analysis, often involving proteolytic digestion of the protein followed by tandem mass spectrometry (MS/MS), can pinpoint the exact amino acid residue that has been modified. mdpi.com This has been crucial in confirming that Orlistat targets the thioesterase domain of FASN. aacrjournals.org Chemical proteomics studies using Orlistat-like probes have successfully identified numerous cellular targets in human cells. researchgate.net

In Vitro Cell-Based Assays for FASN Inhibition (e.g., cell proliferation, lipid synthesis)

Beyond its effects on digestive lipases, Orlistat is a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells and crucial for their survival. aacrjournals.orgscielo.br To investigate this anti-cancer potential, various in vitro cell-based assays are employed.

Cell Proliferation Assays: These assays measure the ability of cancer cells to grow and divide in the presence of Orlistat. Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting using techniques like flow cytometry. scielo.brnih.gov Studies have consistently shown that Orlistat can inhibit the proliferation of various cancer cell lines, including those from endometrial, pancreatic, and cervical cancers. scielo.brnih.gov For instance, Orlistat was found to inhibit cell proliferation by 61% in ECC-1 endometrial cancer cells and 57% in KLE cells at a concentration of 500 μM. nih.gov

Lipid Synthesis Assays: To confirm that Orlistat's anti-proliferative effects are due to FASN inhibition, researchers measure the rate of de novo lipid synthesis in cells. This is often done by supplying cells with a radiolabeled precursor, such as [14C]-acetate or [14C]-glucose, and then measuring its incorporation into the total lipid fraction. aacrjournals.orgplos.orgatsu.edu A significant reduction in radiolabel incorporation in Orlistat-treated cells provides direct evidence of FASN inhibition. aacrjournals.orgatsu.edu

Table 1: Effects of Orlistat on Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Assay Key Finding Reference
ECC-1 Endometrial MTT Assay 61% proliferation inhibition at 500 μM Orlistat. nih.gov
KLE Endometrial MTT Assay 57% proliferation inhibition at 500 μM Orlistat. nih.gov
PANC-1 Pancreatic MTT Assay Reduced cell proliferation, reversible by adding palmitate.
PC-3 Prostate Proliferation Assay Pronounced antiproliferative effect. aacrjournals.org
H441 Non-small cell lung FASN Activity Assay Significant inhibition of FASN activity at 30 μM. nih.gov
H1975 Non-small cell lung FASN Activity Assay Significant inhibition of FASN activity at 30 μM. nih.gov
RPMI-8226 Myeloma Cell Viability Assay Reduced cell viability and proliferation. plos.org
Jurkat Leukemia Cell Viability Assay Reduced cell viability and FASN protein levels. whiterose.ac.uk
C-33A, ME-180, HeLa, SiHa Cervical Cell Viability Assay Reduced cell viability in a time-dependent manner. scielo.br
NUGC-3 Gastric Cell Viability Assay Reduced viability with as little as 4-hour exposure. atsu.edu

Analytical Techniques for Compound Characterization and Quantification in Research Samples

Accurate characterization and quantification of Orlistat and its related compounds in various samples are critical for both quality control and research purposes. A suite of powerful analytical techniques is employed to ensure purity, assess activity, and identify metabolites and reaction products.

Chromatography (e.g., HPLC, TLC) for Purity, Activity, and Metabolite Assessment

Chromatographic techniques are fundamental for separating and quantifying components within a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the analysis of Orlistat. researchgate.netimpactfactor.org Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed for routine quality control of Orlistat in bulk drug substances and pharmaceutical capsules. nih.govresearchgate.net These methods can effectively separate Orlistat from its impurities and degradation products, allowing for accurate purity assessment. researchgate.netgoogle.com HPLC methods have been developed and validated according to ICH guidelines for linearity, precision, accuracy, and robustness, with detection typically set around 205-210 nm. researchgate.netresearchgate.net The retention time for Orlistat in these systems is generally short, often around 6 minutes, allowing for rapid analysis. researchgate.net

Thin-Layer Chromatography (TLC): TLC is another valuable chromatographic technique used in Orlistat analysis. impactfactor.org High-Performance TLC (HPTLC) offers a more quantitative approach and has been used for the determination of Orlistat in pharmaceutical formulations. researchgate.net TLC is also used in a more qualitative manner, for instance, in lipid synthesis assays where it can separate different lipid classes, allowing researchers to visualize the incorporation of radiolabeled precursors into fatty acids and triglycerides. atsu.edu

Mass Spectrometry (e.g., ESI-MS) for Structural Elucidation and Identification of Reaction Products

Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of Orlistat and its related compounds. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the analysis of large, thermally labile molecules like Orlistat without significant fragmentation. japsonline.com When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides detailed structural information by fragmenting a selected parent ion and analyzing the resulting product ions. researchgate.netmun.ca This technique is invaluable for unequivocally identifying Orlistat and its impurities, metabolites, and reaction products. researchgate.netnih.gov For example, LC-ESI-MS/MS has been used to identify novel impurities in Orlistat capsules and to profile the complex mixtures resulting from its degradation. researchgate.netresearchgate.net In quantitative studies, LC-MS/MS methods have been developed for the sensitive determination of Orlistat in biological matrices like human plasma. impactfactor.orgjapsonline.com

Future Directions and Emerging Research Avenues for Orlistat and Lipase Inhibition

Development of Next-Generation Lipase (B570770) Inhibitors

The quest for new lipase inhibitors is driven by the need for agents with enhanced potency, selectivity, and more favorable physicochemical properties.

Orlistat (B1677487) acts by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, thereby inactivating them. nih.govfda.govomicsonline.org Future research is focused on the rational design of new covalent inhibitors that offer greater potency and selectivity. This involves leveraging detailed structural knowledge of the target enzyme to create compounds with optimized "warheads"—the reactive groups responsible for forming the covalent bond. nsf.gov The design of these targeted covalent inhibitors (TCIs) aims to exploit specific structural features of the lipase enzyme to ensure that the inhibitor binds preferentially to its intended target, minimizing off-target effects. nsf.gov

Advanced computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, are instrumental in this process. acs.org These techniques allow researchers to model the chemical reaction between the inhibitor and the enzyme at a quantum level, providing insights into the reaction energetics and mechanism. By understanding how changes in an inhibitor's structure affect its binding and reactivity, scientists can discriminate between compounds with high and low potency and rationally design next-generation molecules. acs.org For instance, studies on inhibitors for other serine hydrolases, like monoacylglycerol lipase (MAGL), have demonstrated that extensive computational analysis and X-ray crystallography can elucidate the precise binding mode, guiding the development of highly potent and selective inhibitors. researchgate.net This structure-guided approach is a key strategy for discovering covalent inhibitors with superior therapeutic profiles compared to Orlistat.

While Orlistat is a long-standing therapy, its mechanism involves the formation of a covalent bond with the lipase enzyme. nih.govfda.gov An alternative and actively explored avenue is the development of reversible lipase inhibitors. Unlike covalent inhibitors that form a lasting bond, reversible inhibitors bind temporarily to the enzyme, allowing for a more transient modulation of its activity. acs.org This approach may circumvent potential issues associated with the chronic blockade of an enzyme. acs.orgnih.gov

A significant source of reversible lipase inhibitors is natural products. Many plant-derived polyphenols, such as flavonoids and tannins, have been identified as reversible inhibitors of pancreatic lipase, often acting through competitive or non-competitive mechanisms. tandfonline.comtandfonline.com This mode of action is fundamentally different from that of Orlistat. tandfonline.comtandfonline.com The exploration of these natural compounds provides a vast chemical space for discovering novel scaffolds for reversible inhibitors. For example, Cetilistat is another lipase inhibitor that has been developed and shows efficient inhibition of human pancreatic lipase. nih.gov The rationale for developing reversible inhibitors is based on the hypothesis that a temporary inhibition allows for physiological levels of the enzyme to be maintained over the long term, which could potentially lead to a different and possibly more favorable profile of effects. acs.org

A significant challenge in the research and development of lipase inhibitors, including Orlistat, is their poor water solubility. researchgate.netmdpi.com This characteristic can limit their efficacy and complicates in vitro studies. Consequently, a key area of research is the development of advanced formulation strategies to enhance solubility and dissolution rates for research and potential therapeutic applications.

Several pharmaceutical technologies are being explored:

Nanosized Particles: Reducing the particle size of the drug to the nanometer scale can significantly increase its surface area, leading to enhanced dissolution rates. researchgate.net Methods like melt emulsification and high-pressure homogenization have been used to create nanosuspensions of Orlistat, which have shown markedly improved dissolution and lipase inhibition efficiency in vitro compared to the raw drug. researchgate.net

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. dovepress.com Orlistat-loaded solid SNEDDS have been developed that demonstrate significantly enhanced dissolution and lipase inhibition in vitro, even in the absence of detergents. dovepress.com

Inclusion Complexes: Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with poorly soluble drug molecules. This complexation can effectively increase the drug's solubility and stability in aqueous solutions. mdpi.com

Mesoporous Silica (B1680970): Loading Orlistat onto mesoporous silica can improve its dissolution rate, which in turn leads to more efficient lipase inhibition. researchgate.net

These formulation strategies are crucial for overcoming the physicochemical hurdles of lipophilic inhibitors, enabling more reliable in vitro testing and potentially improving their performance in vivo. researchgate.netdovepress.com

Exploration of Reversible Lipase Inhibitors with Differentiated Mechanistic Profiles

Multi-Target Inhibition Strategies and Synergistic Modulations

Recognizing that metabolic diseases like obesity are complex and involve multiple pathways, researchers are moving beyond single-target therapies. Strategies include designing single molecules that can hit multiple targets or combining modulators to achieve synergistic effects.

A promising strategy in metabolic drug discovery is the design of dual-target inhibitors. By inhibiting two distinct but related enzymes with a single molecule, it may be possible to achieve a more potent and broader therapeutic effect. Pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A) have emerged as an attractive pair of targets. tandfonline.comnih.govnih.gov PL is a key enzyme in dietary fat digestion, while hCES1A is an important enzyme in lipid metabolism, and its inhibition has shown beneficial effects on lipid and glucose homeostasis in preclinical models. tandfonline.comnih.gov

Recent research has led to the discovery of natural triterpenoids, such as derivatives of oleanolic acid (OA) and ursolic acid (UA), that act as potent dual inhibitors of both PL and hCES1A. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have identified specific chemical modifications that are crucial for potent dual inhibition. For example, an acetyl group at the C-3 position of ursolic acid was found to be essential for high potency against both enzymes. tandfonline.comnih.gov These dual-target inhibitors represent promising lead compounds for developing novel treatments for related metabolic diseases. tandfonline.comnih.govnih.gov Other research is exploring dual inhibitors for enzymes like lipase and amylase to simultaneously address fat and carbohydrate metabolism.

Table 1: Potency of Triterpenoid Derivatives as Dual Inhibitors of Pancreatic Lipase (PL) and Human Carboxylesterase 1A (hCES1A)

CompoundParent SkeletonPL IC₅₀ (µM)hCES1A IC₅₀ (µM)
Compound 39 Oleanolic Acid (OA)2.130.055
Compound 41 Ursolic Acid (UA)0.750.014
Data sourced from a study on the discovery of potent dual-target inhibitors. tandfonline.comnih.gov

Table 2: Synergistic Inhibition of Pancreatic Lipase by Orlistat and Natural Flavonoids

Compound(s)Individual IC₅₀ (µM)Combination IC₅₀ (µM)Combination Index (CI)
Epicatechin gallate 12.75--
Epigallocatechin gallate 5.84--
Orlistat + Epicatechin gallate / Epigallocatechin gallate -0.27 - 0.99< 1
Orlistat + Kaempferol --Synergistic Effect Observed
IC₅₀ represents the concentration required to inhibit 50% of enzyme activity. A Combination Index (CI) value of less than 1 indicates synergy. mdpi.com Kaempferol also demonstrated a significant synergistic effect when combined with Orlistat. mdpi.com

Design of Dual Inhibitors Targeting Lipases and Other Related Metabolic Enzymes (e.g., CES1A)

Fundamental Contributions to Enzyme Catalysis and Inhibition Science

Orlistat's impact extends beyond its therapeutic application, offering profound insights into the fundamental principles of enzyme function and inhibition. Its well-defined interaction with lipases has made it a valuable tool for biochemists and structural biologists, contributing significantly to our understanding of enzyme catalysis, particularly within the serine hydrolase superfamily.

Deeper Understanding of Serine Hydrolase Mechanisms and Evolution

Orlistat has been instrumental in elucidating the mechanistic details of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various physiological processes. The primary targets of Orlistat, gastric and pancreatic lipases, are classic examples of this enzyme family, characterized by a catalytic triad (B1167595) that includes a highly reactive serine residue. drugbank.comnih.govnih.gov

The interaction between Orlistat and these lipases serves as a textbook case of covalent, irreversible inhibition. nih.govwikipedia.orgomicsonline.org Orlistat's structure, particularly its β-lactone ring, is key to its inhibitory action. wikipedia.org This strained ring is susceptible to nucleophilic attack by the active site serine (specifically Ser152 in pancreatic lipase) of the hydrolase. omicsonline.orgmdpi.com This reaction results in the formation of a stable, covalent ester bond between the inhibitor and the enzyme, effectively acylating the serine residue and rendering the enzyme inactive. drugbank.comnih.govwikipedia.orgtaylorandfrancis.com Because this bond is very slow to hydrolyze, the inhibition is considered practically irreversible. nih.gov

This mechanism has provided a clear and detailed model for how covalent inhibitors can be designed to target specific serine hydrolases. The high selectivity of Orlistat for gastric and pancreatic lipases, with little to no activity against other digestive enzymes like amylase or trypsin, underscores the potential for developing highly specific inhibitors by exploiting subtle differences in the active sites of related enzymes. nih.gov The study of Orlistat has thus reinforced the concept of the active site serine as a "warhead" target for a specific class of inhibitors and has guided the development of other mechanism-based inhibitors for this enzyme class.

Insights into Protein-Ligand Interactions, Allostery, and Conformational Landscapes

The study of Orlistat's binding to lipases has yielded significant insights into the dynamics of protein-ligand interactions. The binding process is not a simple lock-and-key event but involves significant conformational changes in the enzyme. wikipedia.org Pancreatic lipase possesses a "lid," a mobile protein loop that covers the active site. In the absence of lipids, this lid remains closed. The binding of Orlistat, which mimics a lipid substrate, induces a conformational change that opens this lid, exposing the catalytic active site for the covalent reaction to occur. wikipedia.orgmdpi.com

Molecular docking and structural studies have provided a detailed map of these interactions. mdpi.com They reveal that beyond the covalent bond with the serine residue, Orlistat's long, hydrophobic aliphatic chains occupy the space normally taken by fatty acids, establishing multiple non-covalent interactions with hydrophobic pockets and residues within the enzyme's active site and the lid region. mdpi.com

Novel Applications of Lipase Inhibition in Basic Science

The potent and specific inhibitory properties of Orlistat have led to its adoption as a valuable chemical tool in basic scientific research, far beyond its origins as an obesity treatment. It serves as a chemical probe to dissect complex biological pathways and as a scaffold for developing new research tools.

Utilization of Orlistat as a Chemical Probe for Studying Lipid Metabolism Pathways In Vitro

Orlistat is widely used as a chemical probe to investigate the roles of specific enzymes in lipid metabolism. By inhibiting key lipases, researchers can study the downstream consequences and elucidate the functions of these enzymes in various cellular and organismal contexts.

A prominent example is its use in cancer research. Many cancer cells exhibit altered lipid metabolism, characterized by an upregulation of de novo fatty acid synthesis. Fatty acid synthase (FAS), a key enzyme in this process, has a thioesterase domain that is also a target for Orlistat. wikipedia.orgaacrjournals.org Orlistat inhibits FAS by covalently modifying its thioesterase domain, blocking the synthesis of fatty acids required for rapid cell proliferation. aacrjournals.org This has made Orlistat a critical tool for studying the role of FAS in cancer cell survival and for validating FAS as a therapeutic target in various cancers, including prostate, breast, and ovarian cancer. nih.govaacrjournals.orgscientificarchives.com

Orlistat has also been employed to study lipid metabolism in infectious diseases. For instance, in research on Plasmodium falciparum, the parasite responsible for malaria, Orlistat was used to probe the importance of triacylglycerol (TAG) hydrolysis. nih.gov Studies showed that Orlistat inhibits parasite growth by blocking the breakdown of stored TAGs, which is essential for the maturation of merozoites, the invasive stage of the parasite. nih.gov This research identified lipid catabolism as a crucial pathway for parasite development.

Table 1: Application of Orlistat as a Chemical Probe in Research
Research AreaEnzyme TargetBiological Process InvestigatedKey FindingReference
Cancer Biology (Prostate Cancer)Fatty Acid Synthase (FAS)Tumor cell proliferation and apoptosisInhibition of FAS by Orlistat halts tumor cell proliferation and induces apoptosis. aacrjournals.org
Infectious Disease (Malaria)Putative LipasesTriacylglycerol (TAG) metabolism in Plasmodium falciparumOrlistat blocks TAG hydrolysis, stalling parasite growth at the schizont stage. nih.gov
Obesity and MetabolismGastric and Pancreatic LipasesDietary fat absorptionOrlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids. nih.govnih.gov

Development of Orlistat-Derived Tools for Enzyme Function and Regulation Research

The chemical structure of Orlistat has served as a template for the design and synthesis of sophisticated chemical probes for activity-based protein profiling (ABPP). researchgate.net ABPP is a powerful chemical proteomic strategy used to identify and characterize enzyme activities directly in complex biological systems.

Researchers have synthesized Orlistat analogues by introducing subtle modifications, such as an alkyne or other reporter tags, into the parent structure. researchgate.netnih.govacs.org These "Orlistat-like" probes retain the reactive β-lactone warhead and cell permeability of the original molecule, allowing them to covalently label their protein targets in living cells. researchgate.netnih.govrsc.org The incorporated tag then allows for the detection, enrichment, and identification of these targets using techniques like click chemistry coupled with fluorescence imaging or mass spectrometry. researchgate.netnih.govacs.org

This approach has been incredibly fruitful, leading to the identification of numerous previously unknown cellular targets of Orlistat, beyond FAS and digestive lipases. nih.govresearchgate.netcapes.gov.br For example, using these probes in human cancer cells, researchers identified several new serine hydrolase targets, providing a more comprehensive understanding of Orlistat's cellular effects and potential off-target interactions. nih.govnih.gov These studies have demonstrated that subtle structural changes to the Orlistat molecule can significantly alter its target profile, opening avenues for developing more selective inhibitors. nih.govresearchgate.net Furthermore, these Orlistat-derived tools provide a generalizable strategy for identifying the targets of other covalent drugs and natural products. nih.govacs.org

Table 2: Orlistat-Derived Probes and Their Applications
Probe TypeModificationMethodologyApplicationReference
Alkyne-tagged OrlistatIncorporation of a terminal alkyne handleActivity-Based Protein Profiling (ABPP) with Click ChemistryIdentification of novel cellular targets of Orlistat in human cancer cells. researchgate.netnih.gov
Orlistat AnaloguesVariations in the N-formyl-L-leucine residue or alkyl chainsProteome-wide activity-based profiling and pull-down/LC-MSMapping how structural modifications alter cellular potency and target profiles. nih.govresearchgate.net
Benzylguanine-tagged OrlistatAddition of a benzylguanine (BG) tagAGT/SNAP-tag technologyTargeted delivery and retention of the drug to specific subcellular organelles. nih.govresearchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying Orlistat in pharmaceutical formulations?

A reversed-phase HPLC (RP-HPLC) method has been validated for quantifying Orlistat in dosage forms, adhering to ICH guidelines. The method evaluates accuracy, precision, selectivity, and robustness. Forced degradation studies under stress conditions (e.g., acid/base hydrolysis, oxidation) isolate degradation products and confirm the method’s stability-indicating properties . The United States Pharmacopeia (USP) further outlines purity criteria, chromatographic conditions, and response factor calculations for related compounds .

Q. What experimental protocols ensure accurate stability assessment of Orlistat under stress conditions?

Stability testing involves exposing Orlistat to accelerated conditions (elevated temperature, humidity, light) and forced degradation (acid/base, oxidative, thermal stress) to identify degradation pathways. Analytical methods like HPLC monitor potency loss and degradation product formation. Safety data sheets recommend storing Orlistat in airtight containers at controlled temperatures to prevent decomposition, with precautions to avoid exposure to incompatible substances like strong oxidizers .

Q. How should in vitro studies on Orlistat’s lipase inhibition mechanism be designed for reproducibility?

Standardized enzyme activity assays (e.g., porcine pancreatic lipase) with controlled pH, temperature, and substrate concentrations are essential. Dose-response curves establish IC50 values, while control groups account for solvent effects. Detailed reporting of assay conditions (buffer composition, incubation times) and statistical validation through triplicate measurements and ANOVA analysis minimize variability .

Q. What best practices ensure reproducibility in Orlistat pharmacokinetic studies?

Protocols should specify blood sampling intervals covering absorption, distribution, and elimination phases. Stable isotope-labeled internal standards in LC-MS/MS improve quantification accuracy. Compliance with ARRIVE guidelines for animal studies (randomization, blinding) reduces bias. Open sharing of raw pharmacokinetic data in public repositories enhances transparency .

Advanced Research Questions

Q. What translational strategies address the gap between in vitro and in vivo antitumor efficacy of Orlistat?

Orthotopic tumor models mimicking human pathophysiology and pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing. Combining Orlistat with bioavailability enhancers (e.g., nanoformulations) improves tissue penetration. Preclinical studies must include toxicity profiling in relevant animal species and longitudinal monitoring of tumor biomarkers with histopathological validation .

Q. Which multivariate statistical methods optimize Orlistat nanoparticle formulations for enhanced drug delivery?

The Box-Behnken design (BBD) effectively optimizes variables like chitosan concentration, cross-linker ratio, and drug loading. Response surface analysis identifies non-linear relationships, while residual plots validate model adequacy. For example, increasing chitosan concentration initially improves encapsulation efficiency but reduces it beyond critical viscosity thresholds due to hindered drug diffusion .

Q. How can conflicting reports on Orlistat’s metabolic effects across preclinical models be systematically analyzed?

Meta-analysis using random-effects models quantifies heterogeneity between studies. Sensitivity analysis identifies covariates (e.g., animal strain, dosing regimen) contributing to discrepancies. Experimental validation through head-to-head comparisons in standardized obesity models (diet-induced vs. genetic) with matched endpoints (adipose histology, serum lipids) clarifies context-dependent effects .

Q. What formulation strategies improve Orlistat’s oral bioavailability while maintaining therapeutic efficacy?

Nanoencapsulation with mucoadhesive polymers like chitosan increases gastrointestinal residence time. Quality-by-design (QbD) approaches balance particle size, drug loading, and release kinetics. In vivo efficacy studies should correlate enhanced bioavailability with pharmacodynamic endpoints (e.g., fecal fat excretion) using crossover designs to control inter-subject variability .

Q. Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to isolate variables causing discrepancies in efficacy data .
  • Experimental Design : For in vivo antitumor studies, employ syngeneic models with immune-competent hosts to assess immune-modulatory effects .
  • Statistical Validation : Apply Bland-Altman plots for method comparison studies to assess agreement between analytical techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.